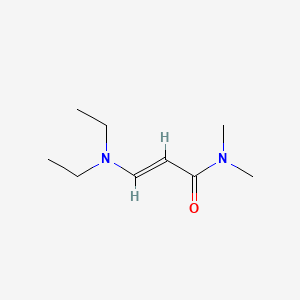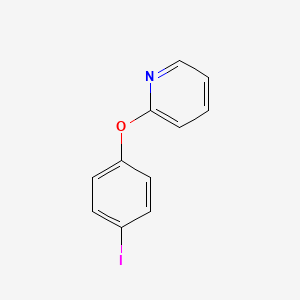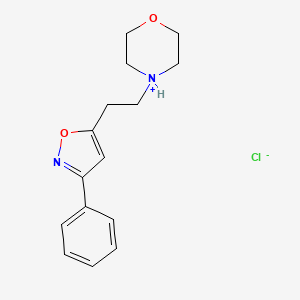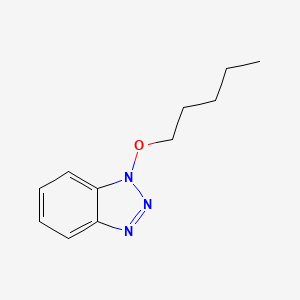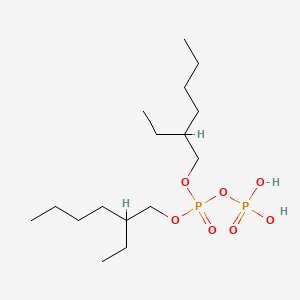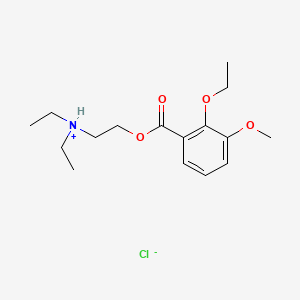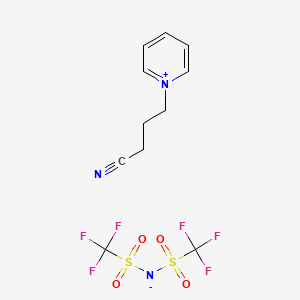
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in carbon-carbon coupling reactions such as Suzuki and Stille coupling reactions . It is a relatively low-cost ionic liquid designed to improve catalyst retention and has been evaluated for its effectiveness in these reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide typically involves the alkylation of pyridine with 3-bromopropionitrile, followed by anion exchange with bis(trifluoromethanesulfonyl)imide . The reaction conditions often include the use of solvents such as dichloromethane and water, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of alkylation and anion exchange, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is particularly known for its role in substitution reactions, especially in carbon-carbon coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, as well as various oxidizing and reducing agents depending on the desired reaction . The conditions for these reactions typically involve moderate temperatures and the use of solvents such as dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions . The molecular targets and pathways involved include interactions with metal catalysts and organic substrates, facilitating efficient and selective reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Cyanopropyl)pyridin-1-ium bis(trifluoromethanesulfonyl)azanide include:
- 1-Methyl-1-propylpiperidinium bis(trifluoromethanesulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Uniqueness
What sets this compound apart from these similar compounds is its nitrile functionality, which enhances its ability to stabilize transition states and intermediates in chemical reactions . This makes it particularly effective in carbon-carbon coupling reactions, where catalyst retention and reaction efficiency are critical .
Propiedades
Número CAS |
820972-37-0 |
|---|---|
Fórmula molecular |
C11H11F6N3O4S2 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;4-pyridin-1-ium-1-ylbutanenitrile |
InChI |
InChI=1S/C9H11N2.C2F6NO4S2/c10-6-2-5-9-11-7-3-1-4-8-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1,3-4,7-8H,2,5,9H2;/q+1;-1 |
Clave InChI |
JOZMARQATICSNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C=C1)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
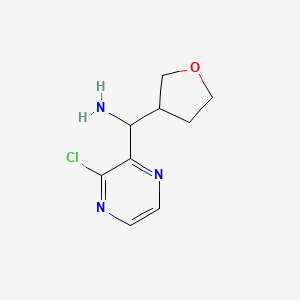
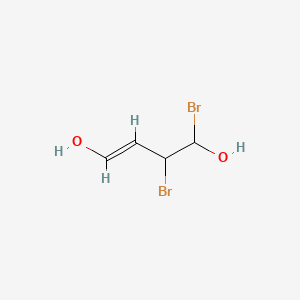

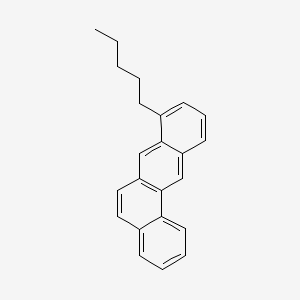

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
